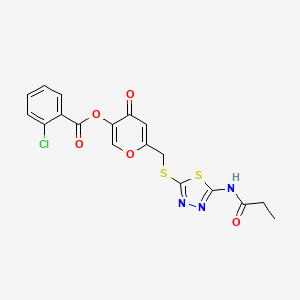
5-(Trifluoromethyl)benzothiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds like 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, has been a topic of interest in recent scientific literature . A variety of methods have been used, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . In one example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide was used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be found in various chemical databases .Chemical Reactions Analysis
Thiophene-based compounds, including 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, have been studied for their chemical reactions . For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be found in chemical databases .Applications De Recherche Scientifique
Synthesis and Applications in Supramolecular Chemistry
Research into benzothiazepines and related structures like benzene-1,3,5-tricarboxamides (BTAs) has shown significant promise in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These compounds exhibit versatility as supramolecular building blocks, underscoring the potential for developing novel materials with precise molecular organization (Cantekin, de Greef, & Palmans, 2012).
Biological Significance in Medicinal Chemistry
Triazines and related heterocyclic compounds have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory effects. This research area showcases the therapeutic potential of nitrogen-containing heterocycles, highlighting the importance of structural diversity in drug discovery (Verma, Sinha, & Bansal, 2019).
Advances in Heterocyclic Compound Synthesis
The synthesis of indoles and related compounds has been a focal point of organic chemistry, demonstrating the continuous innovation in creating biologically active molecules. Such research efforts have led to a variety of synthetic routes, offering a toolbox for constructing complex heterocycles that could include structures similar to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile for potential pharmaceutical applications (Taber & Tirunahari, 2011).
Environmental and Material Chemistry
The exploration of materials such as graphene-family nanomaterials and their interactions with biological systems provides a glimpse into the interdisciplinary nature of modern scientific research, where materials science meets biology and toxicology. Such studies are pivotal for assessing the safety and biomedical applications of novel materials, including those derived from or related to heterocyclic compounds (Sanchez, Jachak, Hurt, & Kane, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLBXWNOWSWXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)benzothiophene-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2913672.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea](/img/structure/B2913673.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2913675.png)


![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea](/img/structure/B2913680.png)



![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)

![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)